N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-6-8-13(9-7-11)24(21,22)10-15(20)18-17-19-16-12(2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZIFOGQYSVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-aminobenzothiazoles with tosylacetamide derivatives. One common method includes the reaction of 2-aminobenzothiazole with tosyl chloride in the presence of a base such as triethylamine, followed by the addition of 4-methylbenzoyl chloride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial infections. Research indicates that derivatives of benzothiazole, including N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated various benzothiazole derivatives for their in vitro antimicrobial activity using a turbidimetric method. Among the synthesized compounds, several demonstrated promising results against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing effective inhibition at concentrations as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 25 | S. aureus |
| 2 | 50 | E. coli |
| 3 | 100 | Pseudomonas aeruginosa |
Anticancer Activity
This compound has also been investigated for its anticancer properties. The thiazole ring structure is known for its role in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
In a study involving the human breast adenocarcinoma cell line (MCF7), several derivatives were synthesized and tested for anticancer activity using the Sulforhodamine B assay. Compounds derived from this compound showed significant cytotoxic effects, with IC50 values indicating strong potential for further development as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| A | 5 | MCF7 |
| B | 10 | MCF7 |
| C | 20 | MCF7 |
Anti-Tubercular Activity
The compound's derivatives are being explored for their anti-tubercular properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The benzothiazole scaffold has been identified as a valuable structure in the search for new anti-TB agents.
Case Study: Anti-Tubercular Evaluation
Recent research focused on synthesizing new benzothiazole derivatives and evaluating their efficacy against M. tuberculosis. The study revealed that certain derivatives had MIC values comparable to established anti-TB drugs like Rifampicin, suggesting their potential as effective treatments for tuberculosis .
| Compound | MIC (μg/mL) | Reference Drug |
|---|---|---|
| D | 50 | Rifampicin |
| E | 100 | Rifampicin |
| F | 25 | Rifampicin |
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. It also interacts with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzo[d]thiazol-2-yl Acetamide Family
Several analogs share the benzo[d]thiazol-2-yl acetamide scaffold but differ in substituents and side chains (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Analogs
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Yield (%) | Key Functional Features |
|---|---|---|---|---|
| N-(4-Methylbenzo[d]thiazol-2-yl)-2-tosylacetamide | Tosyl (C₇H₇SO₂) | 389.3 | 73 | High lipophilicity due to tosyl group |
| N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (Compound 1) | Phenylsulfonyl (C₆H₅SO₂) | 375.3 | 73 | Longer aliphatic chain, reduced MW |
| VU0500469 | Tosyl + dimethylaminoethyl | 460.4 | 46 | Enhanced solubility via tertiary amine |
| 4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (Compound 2) | 4-Fluorophenylsulfonyl | 393.3 | 70 | Electron-withdrawing fluorine substituent |
Key Observations:
- Chain Length and Substituent Effects: The acetamide derivative (target compound) has a shorter chain than butanamide analogs (e.g., Compound 1), which may reduce steric hindrance and improve binding efficiency in biological targets .
- Functional Modifications: VU0500469 introduces a dimethylaminoethyl side chain, significantly increasing molecular weight (460.4 vs. 389.3) and enhancing aqueous solubility through tertiary amine protonation .
Comparison with Quinazolinone Thioacetamides
Quinazolinone-based thioacetamides () share the acetamide linkage but diverge in core structure. For example:
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5): Exhibits a sulfamoylphenyl-quinazolinone core with higher melting points (269°C) compared to the target compound, suggesting greater crystalline stability .
Functional Comparisons with Antimicrobial Benzo[d]thiazol-2-yl Acetamides
Compounds such as (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides () exhibit broad-spectrum antimicrobial activity, with one intermediate showing cytotoxicity (CC₅₀ <10 µM) .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a benzothiazole moiety linked to a tosylacetamide group. The structure can be represented as follows:
This compound exhibits properties typical of benzothiazole derivatives, which are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects .
Target Enzymes : The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By blocking these enzymes, the compound disrupts the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Biochemical Pathways : The inhibition of COX enzymes results in significant anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Research indicates that compounds with a benzothiazole structure possess notable antimicrobial activity. For instance:
- Antibacterial Activity : this compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial enzyme functions essential for cell division .
- Antifungal Activity : Studies have demonstrated that similar benzothiazole derivatives exhibit antifungal properties, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, making it a promising candidate for further development as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of non-steroidal anti-inflammatory drugs (NSAIDs). It is expected to be well absorbed orally, extensively distributed in tissues, metabolized primarily in the liver, and excreted via urine.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
- Anticancer Research : In vitro studies demonstrated that the compound leads to a reduction in viability and induces apoptosis in human cancer cell lines. The underlying mechanisms were linked to the modulation of apoptotic pathways and cell cycle arrest .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of the compound in animal models of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, and how are intermediates characterized?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions .
- Tosyl group introduction : Substitution reactions with tosyl chloride or related reagents .
- Characterization : Intermediates are confirmed via , , and mass spectrometry (MS). For example, peaks for methyl groups on the benzothiazole ring appear at δ 2.4–2.6 ppm, while tosyl protons resonate near δ 7.8 ppm .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Critical for confirming substituent positions (e.g., methyl and tosyl groups) and aromatic proton environments .
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M] at m/z 386 for the parent compound) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O (1650–1700 cm) and sulfonyl S=O (1150–1250 cm) .
Q. What initial biological assays are recommended for evaluating this compound’s potential?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Kinase or protease inhibition assays targeting CDK7 or similar enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of related thiazole acetamides?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
- Temperature control : Reflux conditions (80–100°C) improve cyclization efficiency .
- Catalyst use : Triethylamine or DBU accelerates amide bond formation . Example: A 33% yield increase was observed in thiazole derivatives when reactions were conducted under nitrogen atmosphere .
Q. What strategies are employed to analyze contradictory biological activity data in thiazole derivatives?
- Dose-response validation : Repeat assays with varying concentrations to confirm IC reproducibility .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity-contributing moieties .
- Mechanistic studies : Use molecular docking to assess binding affinity variations to targets like CDK7 .
Q. How do modifications to the tosyl group affect the compound’s reactivity and bioactivity?
- Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may reduce solubility .
- Steric hindrance : Bulky substituents on the tosyl group can limit enzyme binding, reducing anticancer activity .
- Bioactivity shifts : Replacement with acetyl groups decreases antimicrobial potency but improves metabolic stability .
Q. What are the challenges in establishing structure-activity relationships (SAR) for such compounds?
- Multifunctional moieties : The benzothiazole and tosyl groups contribute to both enzymatic inhibition and off-target effects, complicating SAR interpretation .
- Stereochemical complexity : Chiral centers (e.g., in acetamide side chains) require enantioselective synthesis and testing .
- Data variability : Biological assay conditions (e.g., cell line selection) can lead to divergent activity profiles, necessitating meta-analyses .
Methodological Notes
- Synthesis Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and ensure intermediate purity .
- Data Contradiction Resolution : Cross-validate spectral and biological data with computational tools (e.g., DFT calculations for NMR prediction) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO < 0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
